2,5-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is an organic compound classified within the family of pyrazolopyrimidines. This class is notable for its diverse biological activities and potential applications in medicinal chemistry. The compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic structure characterized by the presence of both pyrazole and pyrimidine rings. The specific substituents on this compound contribute to its unique chemical properties and biological activities.
This compound can be sourced from various chemical suppliers specializing in organic compounds. It belongs to the broader category of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s). Pyrazolopyrimidines have gained attention for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial properties.
The synthesis of 2,5-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves several key steps:
The molecular structure of 2,5-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine can be represented as follows:
The structural integrity of this compound is crucial for its biological activity and interaction with target enzymes or receptors.
2,5-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2,5-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine primarily revolves around its interaction with specific biological targets:
Physical and chemical properties are critical for understanding the behavior of this compound in various environments and applications.
2,5-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific applications:
Pyrazolo[1,5-a]pyrimidine derivatives demonstrate significant potential in combating viral infections through targeted inhibition of viral entry and replication machinery. The molecular architecture of these compounds enables high-affinity binding to viral fusion proteins and polymerases, disrupting critical stages of the viral life cycle. Presatovir (Figure 2), a prominent PP derivative, exemplifies this mechanism by selectively inhibiting respiratory syncytial virus (RSV) fusion through structural interference with the F-protein [1]. Its efficacy stems from the pyrazolo[1,5-a]pyrimidine core’s planar rigidity, which facilitates optimal hydrophobic interactions within the target protein’s binding pocket [1].
Structural modifications at the C7 position profoundly influence antiviral specificity. Derivatives featuring heterocyclic amines (e.g., pyridinyl groups) exhibit enhanced activity against RSV and hepatitis C virus (HCV). For instance, 3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine derivatives demonstrate sub-micromolar inhibition (EC₅₀ = 0.08–0.5 μM) of RSV replication by blocking viral-host cell membrane fusion [1] [3]. This potency correlates with electron-donating substituents on the phenyl ring, which enhance π-stacking within the hydrophobic binding cavity [1].
Table 1: Antiviral Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | Viral Target | Key Structural Features | EC₅₀ (μM) |
---|---|---|---|
Presatovir | RSV | Dichlorophenyl C3; Fluoropyridinyl C7 | 0.002 |
3-Phenyl-N-(pyridin-3-yl)PP-7-amine | HCV | m-Pyridinylamino C7 | 0.32 |
5,6-Dimethyl-3-phenyl-N-(pyridin-4-yl)PP-7-amine | RSV | 4-Pyridinylamino C7; 5,6-dimethyl | 0.15 |
Recent synthetic innovations, including microwave-assisted cyclocondensation and palladium-catalyzed C–N coupling, enable efficient derivatization at C7. These methods facilitate the introduction of nitrogenous heterocycles critical for antiviral activity, achieving yields >85% under optimized conditions [1] [8]. Such advancements accelerate the development of next-generation PP-based antivirals targeting emerging RNA viruses.
Pyrazolo[1,5-a]pyrimidine scaffolds disrupt energy metabolism in Mycobacterium tuberculosis (Mtb) through selective inhibition of F₁Fₒ-ATP synthase, a validated target for tuberculosis therapy. Unlike mammalian ATP synthase, the mycobacterial enzyme features unique structural epitopes in its a-subunit (AtpB) and c-subunit (AtpE), enabling species-specific targeting [5] [10]. Bedaquiline, a diarylquinoline antibiotic, exemplifies this mechanism by binding to the c-subunit’s proton-translocating channel, but PP derivatives offer distinct pharmacological advantages.
Structural insights reveal that PP-based inhibitors like N-(2-chloro-5-methoxy-4-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)phenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (AlMF1) target the F₁-domain’s regulatory α-subunit [5]. This subunit contains a mycobacterium-specific C-terminal domain (CTD; residues 521–540) that suppresses ATP hydrolysis during dormancy. AlMF1 binds near the CTD-γ interface, disrupting conformational changes essential for ATP synthesis (IC₅₀ = 2.8 μM) [5] [10].
Table 2: ATP Synthase Inhibitors Targeting Mtb
Compound Class | Target Subunit | Inhibition IC₅₀ (μM) | Mechanistic Effect |
---|---|---|---|
Bedaquiline | c-subunit (AtpE) | 0.006 | Blocks proton translocation |
AlMF1 (PP derivative) | α-subunit (AtpB) | 2.8 | Disrupts CTD-γ interaction |
Sudapyridine | c-subunit | 0.01 | Competitive c-ring binding |
Derivatives bearing lipophilic aryl groups at C3 (e.g., 3-phenyl) and basic amines at C7 (e.g., pyridin-4-ylamino) penetrate mycobacterial membranes effectively, accumulating at the membrane-embedded Fₒ domain. This positioning allows direct competition with menaquinone, an essential electron carrier in Mtb’s respiratory chain [5] [10]. Notably, 3,5-dialkoxypyridine analogs of bedaquiline incorporate PP fragments to enhance c-subunit affinity while mitigating hERG channel toxicity [10].
Pyrazolo[1,5-a]pyrimidines (PPs) constitute a privileged scaffold in oncology due to their potent inhibition of tyrosine kinases (TKs) and serine/threonine kinases (STKs) driving tumor progression. The planar, heteroaromatic core serves as an ATP-mimetic pharmacophore, competitively occupying the kinase hinge region [3] [7]. Clinical validation exists for PP-based kinase inhibitors like zanubrutinib (BTK inhibitor) and repotrectinib (TRK inhibitor), both featuring optimized substitutions at C2, C5, and C7 positions [3] [8].
EGFR/HER2 dual inhibition is a hallmark of PP derivatives bearing electron-withdrawing substituents at C3 and heteroarylamino groups at C7. Compound 6a (IC₅₀ = 3.19 μM against MCF-7 cells) exhibits 25-fold selectivity for cancer cells over normal fibroblasts (WI-38) by simultaneously blocking EGFR/HER2 autophosphorylation [6]. Molecular docking confirms that the 3-phenyl group occupies HER2’s hydrophobic back pocket, while the N-(pyridin-4-yl)amino moiety at C7 forms hydrogen bonds with EGFR’s Met793 residue [6] [8].
Table 3: Kinase-Inhibitory Pyrazolo[1,5-a]pyrimidines in Oncology
Compound | Kinase Target(s) | Cancer Model | IC₅₀/EC₅₀ |
---|---|---|---|
Zanubrutinib | BTK | Lymphoma | 0.5 nM (cell-free) |
6a (3-phenyl-N-(pyridin-4-yl)PP-7-amine) | EGFR/HER2 | MCF-7 (breast) | 3.19 μM (cell) |
Repotrectinib | TRK/ALK/ROS1 | NSCLC | 0.07–0.9 nM |
Tropomyosin receptor kinase (Trk) inhibition represents another frontier. PP-based inhibitors like selitrectinib and repotrectinib overcome resistance mutations (e.g., TRKA G595R) via strategic C5/C6 substitutions. The 5,6-dimethyl motif in 3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine analogs enhances TrkA binding by 40-fold compared to unmethylated derivatives by filling a hydrophobic cleft adjacent to the ATP pocket [3] [8]. Synthetic routes employing β-enaminone cyclocondensation enable rapid diversification at C7, facilitating structure-activity relationship (SAR) optimization for kinase selectivity [1] [6].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2